molecular formula C10H17NO4 B2701673 2,4,10,12-Tetraoxa-3,3-dimethyl-7-azadispiro[5.1.3.2]tridecane CAS No. 1556097-37-0

2,4,10,12-Tetraoxa-3,3-dimethyl-7-azadispiro[5.1.3.2]tridecane

Cat. No.: B2701673
CAS No.: 1556097-37-0
M. Wt: 215.249
InChI Key: ZAQYKUCZBIENRY-UHFFFAOYSA-N
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Description

2,4,10,12-Tetraoxa-3,3-dimethyl-7-azadispiro[5132]tridecane is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,10,12-Tetraoxa-3,3-dimethyl-7-azadispiro[5.1.3.2]tridecane typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes include:

    Cyclization Reactions: These reactions are crucial for forming the spiro structure. Specific catalysts and reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields.

    Functional Group Transformations: Steps involving the introduction or modification of functional groups, such as hydroxyl, amine, and ether groups, are essential. Reagents like alkyl halides, amines, and alcohols are frequently used.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include:

    Optimization of Reaction Conditions: Ensuring that the reactions are efficient and cost-effective on a larger scale.

    Purification Techniques: Methods such as distillation, crystallization, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4,10,12-Tetraoxa-3,3-dimethyl-7-azadispiro[5.1.3.2]tridecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4,10,12-Tetraoxa-3,3-dimethyl-7-azadispiro[5.1.3.2]tridecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,4,10,12-Tetraoxa-3,3-dimethyl-7-azadispiro[5.1.3.2]tridecane involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to engage in various chemical interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane: Another spiro compound with similar structural features but different functional groups.

    2,2,4,10,12,12-Hexamethyl-7-(3,5,5-trimethylhexyl)tridecane: A structurally related compound with different substituents.

Uniqueness

2,4,10,12-Tetraoxa-3,3-dimethyl-7-azadispiro[5.1.3.2]tridecane is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

9,9-dimethyl-2,8,10,13-tetraoxa-5-azadispiro[3.1.56.24]tridecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-8(2)13-3-9(4-14-8)5-15-10(11-9)6-12-7-10/h11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQYKUCZBIENRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CO1)COC3(N2)COC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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